REACTION_CXSMILES
|
C(N([CH2:8][CH3:9])C(C)C)(C)C.[ClH:10].Br[C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1.[C:18](=[O:21])([O-])[O-].[K+].[K+].CCOC(C)=O>C(#N)C>[Cl:10][C:12]1[CH:17]=[CH:16][N:15]=[C:14]2[CH:18]([OH:21])[CH2:8][CH2:9][C:13]=12 |f:1.2,3.4.5|
|
Name
|
intermediate 11
|
Quantity
|
0.0031 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.0028 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0.0034 mol
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue (1.3 g) was purified by column chromatography over silica gel (eluent 95/5/0.5 DCM/MeOH/NH4OH)
|
Type
|
CUSTOM
|
Details
|
Two fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)C(CC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |